molecular formula C8H6FN3O B2999564 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1864357-27-6

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2999564
CAS No.: 1864357-27-6
M. Wt: 179.154
InChI Key: RFUKCNPPPINIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole is a chemical scaffold of significant interest in modern medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole heterocycle is recognized as a privileged structure due to its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in lead compounds . This heterocyclic system is present in a wide array of biologically active molecules and has been extensively investigated for its unusually broad spectrum of pharmacological activities, including potential anticancer, antibacterial, antifungal, anti-inflammatory, and antidepressant effects . The incorporation of a fluoropyridine moiety further enhances the molecule's value, as fluorine atoms and pyridine rings are common in pharmaceuticals, influencing properties like bioavailability, binding affinity, and metabolic profile. This compound serves as a versatile building block for researchers. Its structure allows for further functionalization, making it a valuable intermediate for constructing more complex molecules for screening against biological targets. The documented synthetic approaches for 1,2,4-oxadiazoles typically involve cyclization reactions between amidoximes and various carboxylic acid derivatives, such as esters or acyl chlorides, sometimes employing one-pot synthesis methodologies for efficiency . As a research chemical, this compound provides a critical starting point for structure-activity relationship (SAR) studies, particularly in programs aimed at developing novel therapeutics for central nervous system (CNS) disorders, infectious diseases, and oncology. WARNING: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUKCNPPPINIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then treated with methyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve the use of solvents like DMF, acetonitrile, and dichloromethane, along with catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins . Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Core

Key structural analogs differ in the substituents at the 3- and 5-positions of the oxadiazole ring. These modifications influence reactivity, stability, and bioactivity:

Table 1: Substituent Effects on 1,2,4-Oxadiazole Derivatives
Compound Name 3-Position Substituent 5-Position Substituent Key Properties/Applications References
5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole Methyl 5-Fluoropyridin-3-yl Hypothesized CNS activity; enhanced polarity due to fluorine
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole Methyl 4-Bromophenyl Molecular weight: 239.07; 97% purity; used in coupling reactions
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-Trifluoromethylphenyl 3-Cyclopropylpyrazol-5-yl High molecular weight (320.27); potential materials science applications
5-[2-(3-tret-Butylamino-2-hydroxypropoxy)phenoxymethyl]-3-methyl-1,2,4-oxadiazole hydrochloride Methyl Phenoxymethyl with amino alcohol chain Validated for glaucoma treatment; UV-spectrometry quantification
Key Observations:
  • Biological Activity : The 3-methyl group is critical for maintaining muscarinic receptor affinity, as removal or isomerization (e.g., 2-methyl or 5-methyl oxadiazoles) reduces activity .
  • Synthetic Utility : Bromophenyl derivatives (e.g., 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole) serve as intermediates in Suzuki-Miyaura coupling reactions, enabling diversification of the 5-position .
Key Observations:
  • Efficiency: Solvent choice (e.g., ethanol vs. diethyl ether) can significantly improve yields, as seen in the synthesis of 5-(dichloromethyl)-3-methyl-1,2,4-oxadiazole (67% → 91%) .
  • Modularity : The 5-position is highly amenable to functionalization via cross-coupling or cycloaddition, enabling rapid diversification .
Key Observations:
  • Lipophilicity : The fluoropyridine derivative has a lower predicted LogP than bromophenyl or trifluoromethylphenyl analogs, suggesting improved aqueous solubility.
  • Bioactivity : Fluorine’s electronegativity may enhance binding to enzymes or receptors, as seen in related fluorinated pharmaceuticals .

Biological Activity

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole is a compound that has attracted significant attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted at the 3-position with a fluorine atom and an oxadiazole ring. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study comparing various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values were reported in the range of 0.12–2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
This compoundMCF-71.25
DoxorubicinMCF-70.58
5a-b (related compounds)U-9370.75

The mechanism of action involves the induction of apoptosis through the activation of p53 and caspase pathways. Flow cytometry assays confirmed that treatment with these compounds led to increased apoptotic cell death in a dose-dependent manner .

Antimicrobial Activity

The oxadiazole ring structure has been associated with broad-spectrum antimicrobial activity. Compounds containing this scaffold have shown efficacy against various bacterial and fungal strains.

Research Findings

In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles possess significant antibacterial activity against Mycobacterium bovis and other pathogens. The mechanism involves inhibition of key enzymes involved in bacterial cell wall synthesis .

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium bovis10
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Experimental Data

In a study involving carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups. The results suggest potential therapeutic applications in inflammatory diseases .

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